

Spectroscopic Characterization of 2-Bromothiazolo[4,5-c]pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Bromothiazolo[4,5-c]pyridine

Cat. No.: B13920060

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Executive Summary

The thiazolo[4,5-c]pyridine scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for purine bases in modern drug discovery[1]. The functionalization of this core at the C-2 position with a bromine atom yields **2-bromothiazolo[4,5-c]pyridine** (CAS: 1508002-59-2)[2], a highly versatile electrophilic building block. The C-2 bromine serves as a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr)[1].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of **2-bromothiazolo[4,5-c]pyridine**. By detailing the causality behind the observed spectral phenomena and outlining self-validating experimental protocols, this guide serves as a definitive reference for analytical chemists and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The fused nature of the thiazolo[4,5-c]pyridine system creates a highly anisotropic environment. The pyridine nitrogen (N-5) and the thiazole nitrogen (N-3) exert strong electron-

withdrawing effects via both inductive and resonance mechanisms, fundamentally governing the chemical shifts of the ring protons and carbons.

¹H NMR Analysis & Causality

The ¹H NMR spectrum of the [4,5-c] fused system is characterized by three distinct aromatic protons: H-4, H-6, and H-7.

- **The H-4 Singlet:** The H-4 proton is isolated between the bridgehead carbon (C-3a) and the pyridine nitrogen (N-5). Because it lacks adjacent protons, it appears as a sharp singlet. Furthermore, its immediate proximity to two highly electronegative nitrogen atoms results in profound deshielding, pushing its resonance significantly downfield to the δ 9.15 – 9.30 ppm range.
- **The H-6 / H-7 Spin System:** The H-6 and H-7 protons form an AX spin system. H-6, being alpha to the pyridine nitrogen, is more deshielded than H-7. They couple to each other with a characteristic ortho-coupling constant of $J \approx 5.5$ Hz[3].

Table 1: Representative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment Rationale
H-4	9.15 - 9.30	Singlet (s)	-	1H	Highly deshielded by adjacent N-3, N-5, and ring current.
H-6	8.55 - 8.65	Doublet (d)	5.5	1H	Deshielded by adjacent N-5; coupled to H-7.
H-7	7.90 - 8.05	Doublet (d)	5.5	1H	Shielded relative to H-6; coupled to H-6.

¹³C NMR Analysis

The ¹³C NMR spectrum is anchored by the diagnostic C-Br carbon at the 2-position. The heavy-atom effect of bromine typically shields the attached carbon slightly compared to a C-H or C-N bond, placing it around 138.0 – 142.0 ppm. The bridgehead carbons (C-3a, C-7a) are quaternary and highly deshielded due to their fusion to the electron-deficient thiazole ring.

Table 2: Representative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Position	Chemical Shift (δ , ppm)	Type	Assignment Rationale
C-2	138.0 - 142.0	Cq	Thiazole C-Br carbon; characteristic halogen-substituted shift.
C-4	143.0 - 146.0	CH	Pyridine carbon α to N-5 and adjacent to bridgehead.
C-6	145.0 - 148.0	CH	Pyridine carbon α to N-5.
C-7	115.0 - 118.0	CH	Pyridine carbon β to N-5.
C-3a	147.0 - 150.0	Cq	Bridgehead carbon adjacent to N-3.
C-7a	150.0 - 154.0	Cq	Bridgehead carbon adjacent to S-1.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is the gold standard for validating the elemental composition of **2-bromothiazolo[4,5-c]pyridine**.

Isotopic Signature

The presence of the bromine atom provides a highly diagnostic 1:1 isotopic signature due to the nearly equal natural abundance of ^{79}Br (50.69%) and ^{81}Br (49.31%). The molecular ion $[\text{M}+\text{H}]^+$ will present as a distinct doublet separated by 2 Da.

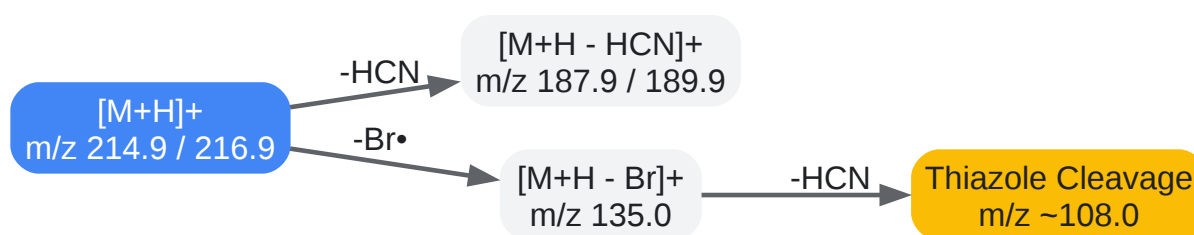
Table 3: ESI-HRMS Isotopic Profile

Ion Species	Formula	Theoretical m/z	Expected Relative Abundance
$[M+H]^+$ (^{79}Br)	$\text{C}_6\text{H}_4^{79}\text{BrN}_2\text{S}^+$	214.9273	~100%
$[M+H]^+$ (^{81}Br)	$\text{C}_6\text{H}_4^{81}\text{BrN}_2\text{S}^+$	216.9253	~98%

Fragmentation Causality (MS/MS)

Collision-induced dissociation (CID) of the $[M+H]^+$ ion typically proceeds via two primary pathways:

- Debromination: Homolytic or heterolytic cleavage of the labile C-Br bond yields a debrominated fragment $[M+H - \text{Br}]^+$ at m/z 135.0.
- Ring Cleavage: Neutral loss of hydrogen cyanide (HCN, 27 Da) from the pyridine or thiazole ring, which is a hallmark fragmentation pathway for nitrogen-containing fused heterocycles.



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Figure 1: Proposed ESI-MS/MS fragmentation pathway for **2-bromothiazolo[4,5-c]pyridine**.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy provides rapid orthogonal validation of the functional groups. The spectrum is dominated by the stretching vibrations of the heteroaromatic system.

Table 4: FT-IR Vibrational Modes (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment Rationale
3030 - 3080	Weak	Aromatic C-H stretch of the pyridine ring.
1580 - 1610	Strong	C=N stretch (thiazole/pyridine); sharp due to high dipole moment.
1450 - 1500	Medium	Aromatic C=C stretching vibrations.
1050 - 1080	Strong	C-S stretch within the thiazole ring.
650 - 700	Strong	C-Br stretch; heavy atom bond located in the fingerprint region.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent downstream data artifacts.

Protocol A: NMR Acquisition Workflow

- Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d₆.
 - Causality: DMSO-d₆ is selected to disrupt intermolecular π - π stacking and ensure complete solvation of the polar thiazolopyridine core, preventing line broadening.
- 1D ¹H Acquisition (Quality Gate): Acquire a 1D ¹H NMR spectrum with a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds.
 - Validation Check: Ensure the H-4 singlet is sharp and the baseline is flat before proceeding to 2D experiments. If the residual water peak (δ 3.33 ppm) overlaps with signals, dry the sample further.
- 2D Correlation (HSQC & HMBC):

- Run a ^1H - ^{13}C HSQC to map direct C-H connections, unambiguously differentiating the C-4, C-6, and C-7 carbons.
- Run a ^1H - ^{13}C HMBC to assign the quaternary carbons. The H-4 proton will show strong ^3J correlations to C-2 and C-6, acting as the definitive anchor point for the entire fused system.

Protocol B: ESI-HRMS Acquisition Workflow

- Sample Preparation: Dilute the sample to 1 $\mu\text{g}/\text{mL}$ in LC-MS grade Methanol containing 0.1% Formic Acid.
 - Causality: Formic acid acts as a proton source, driving the formation of the $[\text{M}+\text{H}]^+$ ion and exponentially increasing ionization efficiency.
- Instrument Calibration: Infuse a sodium formate cluster solution prior to sample injection.
 - Validation Check: Ensure mass accuracy is calibrated to < 5 ppm error to guarantee exact elemental composition assignment.
- Acquisition: Inject via direct infusion at 10 $\mu\text{L}/\text{min}$ into an ESI-TOF mass spectrometer operating in positive ion mode.



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Figure 2: Multi-modal spectroscopic validation workflow for **2-bromothiazolo[4,5-c]pyridine**.

References

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Sources

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